2-(3-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxamide
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The chlorophenyl group suggests the presence of a chlorine atom on a phenyl ring, which can influence the compound’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered carbon ring) with a chlorine atom attached, and a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorine atom on the phenyl ring, the carboxamide group, and the nitrogen in the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atom could increase the compound’s density and boiling point .Scientific Research Applications
Environmental Impact and Toxicity
- Chlorophenols' Aquatic Toxicity: Studies have evaluated the environmental contamination by chlorophenols, including 2-chlorophenol and 3-chlorophenol, highlighting their moderate to high toxicity to aquatic life due to long-term exposure. These compounds are subject to biodegradation in the presence of adapted microflora, although their persistence can increase under certain conditions, notably for 3-chlorophenol, indicating a need for monitoring and potential remediation strategies in aquatic ecosystems (Krijgsheld & Gen, 1986).
- Toxic Effects on Fish: Chlorophenols, including 3-chlorophenol, induce oxidative stress, immune system alterations, endocrine disruptions, and potential carcinogenic effects in aquatic organisms. This comprehensive review of chlorophenol toxicity underscores the importance of understanding and mitigating the adverse environmental and biological impacts of these compounds (Ge et al., 2017).
Pharmaceutical Synthesis and Activity
- Antituberculosis Activity of Organotin Complexes: Research into organotin complexes, including those with chlorophenyl groups, has demonstrated significant antituberculosis activity. This review highlights the potential for developing new antituberculosis drugs based on organotin chemistry, suggesting a promising area for further exploration in pharmaceutical research (Iqbal, Ali, & Shahzadi, 2015).
- Synthesis of Antithrombotic Drugs: The development of synthetic methodologies for (S)-clopidogrel, a potent antithrombotic drug featuring a chlorophenyl group, underscores the importance of chlorophenyl compounds in pharmaceutical synthesis. This review offers insights into the challenges and advancements in synthesizing enantiomerically pure antithrombotic drugs, illustrating the relevance of chlorophenyl derivatives in medicinal chemistry (Saeed et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-16-11(17)6-5-10(13(15)18)12(16)8-3-2-4-9(14)7-8/h2-4,7,10,12H,5-6H2,1H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZEHUWAMNXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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